Substance P (4-11), pro(4)-trp(7,9,10)-

Vue d'ensemble

Description

Substance P (4-11), pro(4)-trp(7,9,10)- is a peptide fragment derived from the larger neuropeptide, Substance P. This compound is known for its role in the modulation of pain and inflammatory responses in the body. It is a part of the tachykinin family of neuropeptides, which are involved in various physiological processes, including neurotransmission, vasodilation, and smooth muscle contraction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (4-11), pro(4)-trp(7,9,10)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

Industrial production of peptides like Substance P (4-11), pro(4)-trp(7,9,10)- follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as HPLC and characterized by mass spectrometry and NMR.

Analyse Des Réactions Chimiques

Types of Reactions

Substance P (4-11), pro(4)-trp(7,9,10)- can undergo various chemical reactions, including:

Oxidation: This can occur at the tryptophan residues, leading to the formation of kynurenine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard SPPS reagents for amino acid coupling and deprotection.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can yield kynurenine, while reduction of disulfide bonds results in free thiols.

Applications De Recherche Scientifique

Substance P (SP) is a neuropeptide involved in pain and inflammation transmission, and it also affects feeding behavior . [D-Pro4,D-Trp7,9,10,Val8]-Substance P (4-11) is a modified form of Substance P (4-11) and is available for research purposes .

Sequence Information

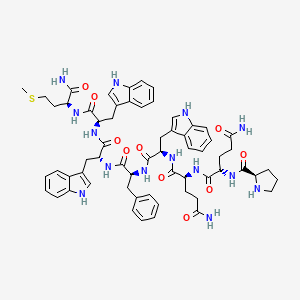

- One-Letter Code: pQQwVwwM-NH2

- Three-Letter Code: D-Pro-Gln-Gln-D-Trp-Val-D-Trp-D-Trp-Met-NH2

- Molecular Formula: C58H74N14O10S

- Calculated Molecular Weight: 1159.39

Research Applications

- SP can be recognized by a subset of human T-lymphocytes .

- A study showed that [D-Pro2,D-Phe7,D-Trp9]substance P inhibited the binding of dichlorotriazinylamino-fluores- cein-labeled substance P and [3H]substance P to T-lymphocytes at concentrations that suppressed the prolifer- ative response to substance P .

- Substance P (4-11), eledoisin, and substance K (a-neurokinin), which all share with substance P the carboxy-terminal substituent -Gly-Leu-Met-NH2, were more potent than substance P (1-4) in inhibiting the binding of [3H]substance P to T- lymphocytes, suggesting the importance of this sequence in the interaction .

- [D-Pro2,D-Phe7,D-Trp9]SP can reverse the binding of SP* by PHA-stimulated T-lymphocytes .

Table of Formulations

| Format |

|---|

| Biotin |

| Chromogenic Biotin |

| Cyanine 3 |

| Cyanine 5 |

| Cyanine 5.5 |

| Cyanine 7 |

| Elab Fluor |

| ® Violet 450 |

| Elab Fluor |

| ®430 |

| Elab Fluor |

| ®488 |

| Elab Fluor |

| ®568 |

| Elab Fluor |

| ®594 |

| Elab Fluor |

| ®647 |

| Elab Fluor |

| ®680 |

| Elab Fluor |

| ®700 |

| Elab Fluor |

| ®750 |

| Elab Fluor |

| ®Red 780 |

| Elab Fluor |

| ®Violet 450 |

| FITC |

| HRP |

| NHS-Biotin |

| NHS-LC-LC-Biotin |

| Sulfo-NHS-Biotin |

| Sulfo-NHS-LC-LC-Biotin |

| Unconjugated |

Mécanisme D'action

Substance P (4-11), pro(4)-trp(7,9,10)- exerts its effects primarily through binding to the neurokinin-1 (NK1) receptor. This interaction triggers a cascade of intracellular events, including the activation of phospholipase C, increased intracellular calcium levels, and the release of other neurotransmitters and inflammatory mediators. These pathways contribute to the modulation of pain and inflammatory responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Substance P: The full-length neuropeptide from which Substance P (4-11), pro(4)-trp(7,9,10)- is derived.

Neurokinin A: Another member of the tachykinin family with similar physiological roles.

Neurokinin B: Shares structural similarities and functions with Substance P and Neurokinin A.

Uniqueness

Substance P (4-11), pro(4)-trp(7,9,10)- is unique due to its specific sequence and modifications, which confer distinct binding properties and biological activities. Its truncated form allows for targeted studies on specific receptor interactions and signaling pathways, making it a valuable tool in research.

Activité Biologique

Substance P (SP) is a neuropeptide that plays a crucial role in pain perception, inflammation, and various physiological processes. The specific analog "Substance P (4-11), pro(4)-trp(7,9,10)-" is a modified form of SP that has garnered attention for its unique biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and implications for therapeutic applications.

Overview of Substance P

Substance P is an 11-amino-acid peptide belonging to the tachykinin family. It is primarily involved in the transmission of pain and the regulation of inflammatory responses. The peptide exerts its effects through binding to neurokinin-1 receptors (NK1Rs), which are widely distributed in the central and peripheral nervous systems .

Structure and Modification

The compound "Substance P (4-11), pro(4)-trp(7,9,10)-" is characterized by specific amino acid substitutions that enhance its biological activity. The modifications at positions 4 (proline) and 7, 9, and 10 (tryptophan) are particularly significant as they influence receptor binding affinity and functional efficacy.

- Receptor Interaction :

- Calcium Mobilization :

- Nociceptive Pathways :

Pain Modulation

Substance P is well-documented for its role in mediating pain responses. In vivo studies demonstrate that administration of SP can lead to hyperalgesia at elevated doses but may also trigger analgesic effects through endorphin release at lower doses .

Inflammatory Responses

SP's involvement in inflammation includes promoting the release of pro-inflammatory cytokines and modulating immune cell activity. For instance, it has been shown to enhance leukocyte migration to sites of tissue injury .

Case Studies

- Chronic Pain Models :

- Cancer Research :

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Pain Enhancement | Hyperalgesia at high doses | NK1R activation |

| Anti-nociception | Analgesic effects at low doses | Endorphin release |

| Inflammation | Increased cytokine release | Immune cell modulation |

Propriétés

IUPAC Name |

(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H74N14O10S/c1-87-27-25-45(55(65)79)70-60(84)50(29-36-32-67-42-17-8-5-14-39(36)42)76-62(86)52(31-38-34-69-44-19-10-7-16-41(38)44)75-59(83)49(28-35-12-3-2-4-13-35)73-61(85)51(30-37-33-68-43-18-9-6-15-40(37)43)74-58(82)48(22-24-54(64)78)72-57(81)47(21-23-53(63)77)71-56(80)46-20-11-26-66-46/h2-10,12-19,32-34,45-52,66-69H,11,20-31H2,1H3,(H2,63,77)(H2,64,78)(H2,65,79)(H,70,84)(H,71,80)(H,72,81)(H,73,85)(H,74,82)(H,75,83)(H,76,86)/t45-,46+,47-,48-,49-,50+,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUBGXWEUDKBIR-XWYQIVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]8CCCN8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H74N14O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30235969 | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86917-57-9 | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (4-11), pro(4)-trp(7,9,10)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30235969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.